molecular formula C21H24N2O4 B11174603 Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B11174603
M. Wt: 368.4 g/mol
InChI Key: XVKXLKIRRAYFOW-UHFFFAOYSA-N
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Description

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate is an organic compound with the molecular formula C18H19NO3. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a substituted amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 2-methylpropanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

propyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C21H24N2O4/c1-4-13-27-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(10-6-15)22-19(24)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

XVKXLKIRRAYFOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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